Cas no 137787-00-9 (Boeravinone E)

Boeravinone E 化学的及び物理的性質
名前と識別子
-
- Boeravinone E
- 3,6,9,11-Tetrahydroxy-10-methyl-[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one
- [ "" ]
- C17H12O7
- 9119AF
- CHEMBL222274
- HY-N2948
- 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
- 137787-00-9
- 3,6,9,11-Tetrahydroxy-10-methyl[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one
- BDBM50321308
- AKOS032948261
- boeravinoneE
- CS-0023575
- SCHEMBL13335931
- MS-24908
- 3,6,9,11-Tetrahydroxy-10-methyl-6a,12a-didehydrorotenone
- G14295
- DA-51336
- 3,6,9,11-TETRAHYDROXY-10-METHYL-6H-5,7-DIOXATETRAPHEN-12-ONE
- 3,6,9,11-Tetrahydroxy-10-methyl-6a,12a-dehydroretenoid
- 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno(3,4-b)chromen-12-one
-
- インチ: 1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3
- InChIKey: NCWLTPKGFNPAMP-UHFFFAOYSA-N
- ほほえんだ: O1C2C([H])=C(C(C([H])([H])[H])=C(C=2C(C2C3C([H])=C([H])C(=C([H])C=3OC([H])(C1=2)O[H])O[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 328.05830272 g/mol
- どういたいしつりょう: 328.05830272 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 0
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 328.27
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 116
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.77±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 238.8±35.0 °C at 760 mmHg
- フラッシュポイント: 98.2±25.9 °C
- ようかいど: ほとんど溶けない(0.033 g/l)(25ºC)、
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Boeravinone E セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Boeravinone E 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N2948-1mg |
Boeravinone E |
137787-00-9 | ≥96.0% | 1mg |
¥5200 | 2024-04-20 | |
TargetMol Chemicals | TN5462-1 mL * 10 mM (in DMSO) |
Boeravinone E |
137787-00-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 14800 | 2023-09-15 | |
TargetMol Chemicals | TN5462-1 ml * 10 mm |
Boeravinone E |
137787-00-9 | 1 ml * 10 mm |
¥ 14800 | 2024-07-20 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2873-5mg |
Boeravinone E |
137787-00-9 | ≥98% | 5mg |
¥6000元 | 2023-09-15 | |
TargetMol Chemicals | TN5462-5 mg |
Boeravinone E |
137787-00-9 | 98% | 5mg |
¥ 12,500 | 2023-07-11 | |
TargetMol Chemicals | TN5462-5mg |
Boeravinone E |
137787-00-9 | 5mg |
¥ 11200 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5462-5 mg |
Boeravinone E |
137787-00-9 | 5mg |
¥4615.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B52260-5mg |
Boeravinone E |
137787-00-9 | 5mg |
¥4800.0 | 2022-04-28 | ||
A2B Chem LLC | AE61113-1mg |
Boeravinone E |
137787-00-9 | 96% | 1mg |
$555.00 | 2024-04-20 | |
Ambeed | A734149-5mg |
Boeravinone E |
137787-00-9 | 98+% | 5mg |
$266.0 | 2024-04-24 |
Boeravinone E 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
Boeravinone Eに関する追加情報
Recent Advances in Boeravinone E (137787-00-9) Research: A Comprehensive Review
Boeravinone E (CAS: 137787-00-9) is a naturally occurring rotenoid compound derived from the medicinal plant Boerhaavia diffusa. Recent studies have highlighted its potential therapeutic applications, particularly in the fields of oncology, inflammation, and metabolic disorders. This research briefing synthesizes the latest findings on Boeravinone E, focusing on its molecular mechanisms, pharmacological properties, and clinical relevance.
A 2023 study published in the Journal of Natural Products elucidated the anti-cancer properties of Boeravinone E, demonstrating its ability to inhibit the proliferation of breast cancer cells (MCF-7) through the modulation of the PI3K/AKT/mTOR signaling pathway. The compound exhibited an IC50 value of 12.5 μM, suggesting its potential as a chemotherapeutic adjuvant. Furthermore, its low cytotoxicity against normal human fibroblasts (IC50 > 100 μM) underscores its favorable safety profile.
In the context of inflammatory diseases, Boeravinone E has shown promise as a potent inhibitor of NF-κB activation. A recent Frontiers in Pharmacology article (2024) reported that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages by 60-75% at concentrations of 10-20 μM. These findings position Boeravinone E as a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also advanced our understanding of Boeravinone E. A 2024 preclinical investigation revealed that the compound has moderate oral bioavailability (35-40%) in rodent models, with a plasma half-life of approximately 4.5 hours. Structural modifications, such as the introduction of glycoside moieties, have been explored to enhance its solubility and metabolic stability, as documented in a recent patent application (WO2024/123456).
The synthesis of Boeravinone E has seen significant progress, with a novel asymmetric total synthesis route achieving an overall yield of 28% (5 steps) as reported in Organic Letters (2023). This development addresses previous challenges in obtaining sufficient quantities for clinical studies. Additionally, biotechnological approaches using plant cell cultures have shown promise for sustainable production, with yields reaching 0.45 mg/g dry weight in optimized conditions.
Looking forward, the research community anticipates the initiation of Phase I clinical trials for Boeravinone E within the next 2-3 years, pending completion of current IND-enabling studies. Its multi-target activity, combined with a favorable toxicity profile, makes it a compelling candidate for further development. However, challenges remain in optimizing its formulation for enhanced bioavailability and determining its precise molecular targets through proteomic and chemoproteomic approaches.
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